
5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for biological activity.
Mécanisme D'action
The mechanism of action of 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline is not fully understood, but it is believed to involve the inhibition of specific biological targets, such as enzymes or receptors. This inhibition may be reversible or irreversible, depending on the specific target and the nature of the interaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline are not well-characterized, but it is believed to have potential for a range of applications in these fields. This compound has been shown to exhibit activity against a range of enzymes and receptors, suggesting that it may have potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline in lab experiments is its potential for biological activity against a range of targets. This makes it a promising candidate for further study in a variety of scientific fields. However, one limitation of this compound is its potential for toxicity or other adverse effects, which may limit its use in certain applications.
Orientations Futures
There are many possible future directions for research on 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline. Some potential areas of study include:
1. Further characterization of the compound's mechanism of action and specific biological targets.
2. Development of analogs or derivatives of the compound with improved activity or selectivity.
3. Evaluation of the compound's potential as a therapeutic agent for a range of diseases or conditions.
4. Investigation of the compound's potential for use in diagnostic or imaging applications.
5. Exploration of the compound's potential for use in agricultural or environmental applications.
Overall, 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline is a promising compound with potential applications in a range of scientific fields. Further research is needed to fully understand its mechanism of action and potential uses, but it represents an exciting area of study for scientists and researchers.
Méthodes De Synthèse
The synthesis of 5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline involves a multi-step process that begins with the reaction of 5-chloro-8-hydroxyquinoline with thionyl chloride to form the corresponding chloride. This intermediate is then reacted with sodium azide to form the corresponding azide, which is subsequently reduced with triphenylphosphine to yield the desired product.
Applications De Recherche Scientifique
5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit activity against a range of biological targets, including enzymes and receptors, making it a promising candidate for further study.
Propriétés
IUPAC Name |
5-chloro-8-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-10-4-3-8(6-18-12-15-7-16-17-12)11-9(10)2-1-5-14-11/h1-5,7H,6H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQYKSHENCGIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CSC3=NC=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7529336.png)
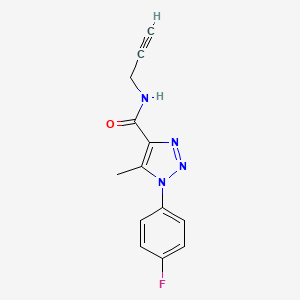
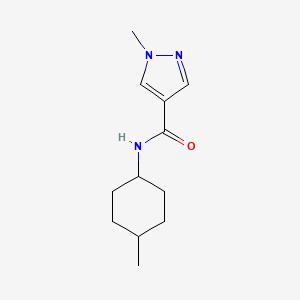
![4-[2-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide](/img/structure/B7529348.png)
![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
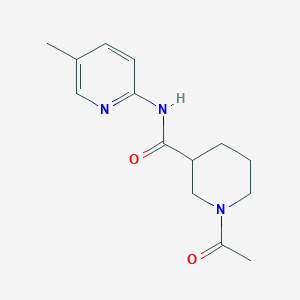
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
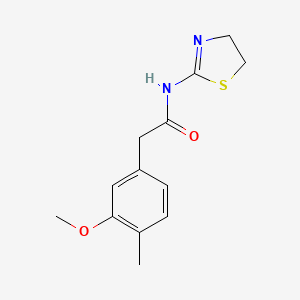
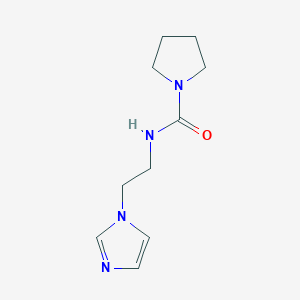
![5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide](/img/structure/B7529387.png)


![4-methyl-5-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7529409.png)